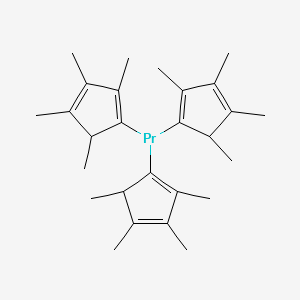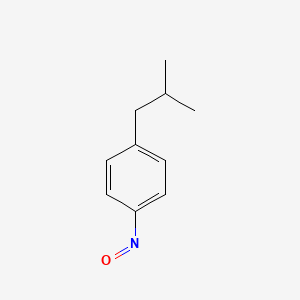![molecular formula C16H22ClO3P B15166372 Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-94-2](/img/structure/B15166372.png)
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a chloro and a hex-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with diethyl phosphite in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials.
Mecanismo De Acción
The mechanism of action of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the phosphonate and the enzyme’s active site, blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [5-chloro-2-(phenyl)phenyl]phosphonate
- Diethyl [5-chloro-2-(prop-1-yn-1-yl)phenyl]phosphonate
- Diethyl [5-chloro-2-(but-1-yn-1-yl)phenyl]phosphonate
Uniqueness
Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is unique due to the presence of the hex-1-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in chemical reactions and biological interactions.
Propiedades
Número CAS |
639516-94-2 |
|---|---|
Fórmula molecular |
C16H22ClO3P |
Peso molecular |
328.77 g/mol |
Nombre IUPAC |
4-chloro-2-diethoxyphosphoryl-1-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H22ClO3P/c1-4-7-8-9-10-14-11-12-15(17)13-16(14)21(18,19-5-2)20-6-3/h11-13H,4-8H2,1-3H3 |
Clave InChI |
DZXOIWGIYBQTRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(C=C(C=C1)Cl)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
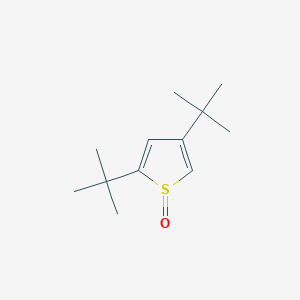

![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
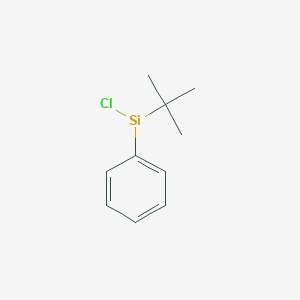
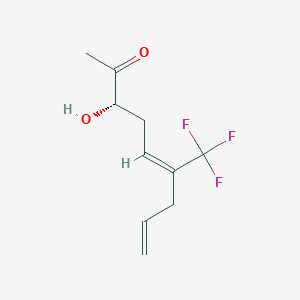
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
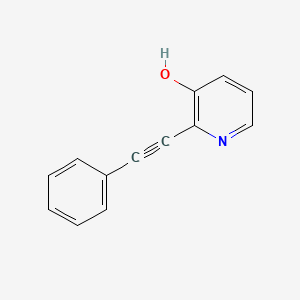
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
